3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the reaction of 4-ethylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Chemical Reactions Analysis
3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
3-[3-(4-Phenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: This compound lacks the ethyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-9-3-5-10(6-4-9)13-14-11(18-15-13)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHDNBWYVLXRNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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